molecular formula C14H14FNO B3015182 3'-Ethoxy-3-fluorobiphenyl-4-amine CAS No. 1035689-60-1

3'-Ethoxy-3-fluorobiphenyl-4-amine

Cat. No. B3015182
Key on ui cas rn: 1035689-60-1
M. Wt: 231.27
InChI Key: ULFLHZVDFOHESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691852B2

Procedure details

To a solution of 4-bromo-2-fluoroaniline (3.2 g, 17.05 mmol), 2M K2CO3 (24 ml, 48.00 mmol), Pd(PPh3)4 (1.2 g, 1.02 mmol) in toluene (120 ml) under nitrogen atmosphere was added dropwise a solution of the 3-ethoxyphenylboronic acid (4.25 g, 25.61 mmol) in 31 ml of MeOH. The mixture was heated to 80° C. overnight and then cooled to room temperature. Ethyl acetate was added and washed twice with a K2CO3 aqueous solution. The organic layer was washed with brine, dried over magnesium sulphate, filtered and the solvent evaporated under vacuum. The residue obtained was purified by flash chromatography eluting with Hexane/AcOEt (from 10/1 to 8/1). The solid obtained was recrystallized in hexane to yield 3.78 g of the desired compound as a white solid. Yield=72%
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:16]([O:18][C:19]1[CH:20]=[C:21](B(O)O)[CH:22]=[CH:23][CH:24]=1)[CH3:17].C(OCC)(=O)C>C1(C)C=CC=CC=1.CO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:16]([O:18][C:19]1[CH:24]=[C:23]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=2)[CH:22]=[CH:21][CH:20]=1)[CH3:17] |f:1.2.3,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
24 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.25 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)B(O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
31 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed twice with a K2CO3 aqueous solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with Hexane/AcOEt (from 10/1 to 8/1)
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C1=CC(=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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